![molecular formula C17H25N3O6 B3940714 1-Butan-2-yl-4-[(4-nitrophenyl)methyl]piperazine;oxalic acid](/img/structure/B3940714.png)
1-Butan-2-yl-4-[(4-nitrophenyl)methyl]piperazine;oxalic acid
Overview
Description
1-Butan-2-yl-4-[(4-nitrophenyl)methyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a butan-2-yl group and a 4-nitrophenylmethyl group, and is often associated with oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butan-2-yl-4-[(4-nitrophenyl)methyl]piperazine typically involves multi-step organic reactions. One common method involves the alkylation of piperazine with 1-bromo-2-butane, followed by the introduction of the 4-nitrophenylmethyl group through a nucleophilic substitution reaction. The final product is then purified and crystallized with oxalic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Butan-2-yl-4-[(4-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
1-Butan-2-yl-4-[(4-nitrophenyl)methyl]piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Butan-2-yl-4-[(4-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The nitrophenyl group may also play a role in its biological activity by participating in redox reactions and forming reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-4-[(4-nitrophenyl)methyl]piperazine
- 1-Butan-2-yl-4-[(4-aminophenyl)methyl]piperazine
- 1-Butan-2-yl-4-[(4-chlorophenyl)methyl]piperazine
Uniqueness
1-Butan-2-yl-4-[(4-nitrophenyl)methyl]piperazine is unique due to its specific substitution pattern and the presence of both butan-2-yl and nitrophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-butan-2-yl-4-[(4-nitrophenyl)methyl]piperazine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2.C2H2O4/c1-3-13(2)17-10-8-16(9-11-17)12-14-4-6-15(7-5-14)18(19)20;3-1(4)2(5)6/h4-7,13H,3,8-12H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEQJIRKDBTLCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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